molecular formula C10H11FO3 B13475613 2-Ethoxy-2-(4-fluorophenyl)acetic acid

2-Ethoxy-2-(4-fluorophenyl)acetic acid

Cat. No.: B13475613
M. Wt: 198.19 g/mol
InChI Key: DBTRLSZXPZIDJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(4-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an ethoxy group and a fluorophenyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid typically involves the reaction of 4-fluorophenylacetic acid with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the acetic acid moiety. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction can produce 2-ethoxy-2-(4-fluorophenyl)ethanol.

Scientific Research Applications

2-Ethoxy-2-(4-fluorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar in structure but lacks the ethoxy group.

    2-Fluorophenylacetic acid: Similar but with the fluorine atom in a different position.

    2-Ethoxyacetic acid: Lacks the fluorophenyl group.

Uniqueness

2-Ethoxy-2-(4-fluorophenyl)acetic acid is unique due to the presence of both the ethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-ethoxy-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C10H11FO3/c1-2-14-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

DBTRLSZXPZIDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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